2-(5-Methylpyridin-2-YL)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-6-7-12(14-8-9)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUWJWPXEXOFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695926 | |
| Record name | 2-(5-Methylpyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-33-8 | |
| Record name | 2-(5-Methylpyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Methylpyridin 2 Yl Aniline and Its Derivatives
Established Synthetic Routes to 2-(5-Methylpyridin-2-YL)aniline
Traditional methods for synthesizing pyridyl-aniline scaffolds often involve multi-step sequences that build one of the aromatic rings or couple pre-functionalized precursors. These routes are foundational and demonstrate the core chemical principles of amine and pyridine (B92270) chemistry.
Amination Reactions for Aniline (B41778) Moiety Formation
The formation of the aniline moiety can be achieved through reactions that introduce an amino group onto a pre-existing aromatic ring. One of the classic methods for the amination of pyridines is the Chichibabin reaction. This reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂). For a precursor like 3-methylpyridine, the reaction with sodamide in an inert solvent such as xylene or dimethylaniline at elevated temperatures leads to the formation of aminomethylpyridines google.com.
However, this method faces significant challenges in regioselectivity. The reaction of 3-methylpyridine with sodamide typically yields a mixture of isomers, primarily 2-amino-5-methylpyridine and 2-amino-3-methylpyridine, which then require difficult fractional distillation to separate google.com. The direct application of this method to form the final this compound product is less common, as it is generally more efficient to form the key carbon-carbon bond between the two rings using other methods.
More contemporary amination strategies, such as the Buchwald-Hartwig amination, provide a more controlled approach. This palladium-catalyzed cross-coupling reaction can form the C-N bond by reacting an aryl halide or triflate with an amine organic-chemistry.org. In a hypothetical synthesis of the target compound, this could involve coupling 2-chloro-5-methylpyridine with an aniline derivative, though direct coupling to form the C-C bond is often preferred.
Pyridine Ring Functionalization and Coupling Strategies
Functionalizing the pyridine ring is a critical step for subsequent coupling reactions. A common strategy involves the N-oxidation of the pyridine ring, which activates the positions ortho and para to the nitrogen atom for nucleophilic substitution. For instance, 3-methylpyridine can be oxidized to 3-methylpyridine 1-oxide. This intermediate can then be reacted with an activating agent like tosyl chloride and an amine nucleophile to introduce an amino group, primarily at the 2-position researchgate.netgoogle.com. This method offers a way to produce 2-amino-5-methylpyridine, a key precursor, with improved isomeric purity compared to the direct Chichibabin amination google.com.
Once functionalized intermediates such as 2-amino-5-bromopyridine or 2-chloro-5-methylpyridine are obtained, they can be coupled with a suitable aniline derivative. These strategies often lead into the more modern transition-metal catalyzed reactions discussed below.
Novel Approaches and Catalyst-Free Synthesis
Recent advancements in organic synthesis have introduced more efficient and selective methods for constructing pyridyl-aniline scaffolds. These approaches often rely on transition metal catalysis to facilitate the formation of the crucial C-C bond between the aromatic rings or to directly functionalize C-H bonds.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling for Pyridyl-Aniline Scaffolds)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures like this compound nih.gov. This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide nih.gov.
The synthesis can be designed in two primary ways:
Reacting a 5-methylpyridin-2-yl boronic acid derivative with a 2-haloaniline.
Reacting a 2-aminophenylboronic acid derivative with a 2-halo-5-methylpyridine.
The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern palladium-N-heterocyclic carbene (NHC) precatalysts have shown high activity and stability, enabling a broad scope of coupling partners researchgate.net. The presence of a primary amine group on one of the coupling partners can sometimes inhibit the catalyst, but studies have shown that Suzuki reactions can be performed on unprotected anilines with good to excellent yields nih.govacs.orgnih.gov.
For example, the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a dioxane/water solvent system nih.gov. While this example has the amino group at the 3-position, the principle is directly applicable to the synthesis of 2-substituted pyridyl-anilines. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile tool for creating libraries of derivatives nih.gov.
| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | Moderate to Good |
| ortho-Bromoanilines + Various boronic esters | Pd(dppf)Cl₂ / RuPhos Pd G3 | K₂CO₃ / K₃PO₄ | Dioxane / H₂O | 90-110 | Good to Excellent |
| 2-Pyridyl Ammonium Salts + Arylboronic acid | [Pd(IPr)(3-CF₃-An)Cl₂] | NaOt-Bu | Toluene (B28343) / H₂O | 100 | High |
Table based on data from analogous Suzuki-Miyaura cross-coupling reactions. Yields are generalized from the source material. nih.govresearchgate.netnih.gov
Direct C-H Bond Functionalization for Structural Diversification
Direct C-H bond functionalization or activation has emerged as a step-economical and atom-economical strategy for synthesizing complex molecules researchgate.net. Instead of pre-functionalizing the coupling partners with halides and organometallic reagents, this approach aims to form the C-C bond by directly reacting two C-H bonds or a C-H bond with a reactive partner.
For pyridyl-aniline scaffolds, this often involves using a directing group to control the regioselectivity of the reaction researchgate.netnih.gov. The aniline's amino group or a derivative of it can act as a directing group, guiding a transition metal catalyst (commonly palladium, rhodium, or copper) to activate a C-H bond at the ortho position. The 2-(pyridin-2-yl)aniline (B1331140) core itself has been identified as a removable directing group that can promote C-H amination at the beta-position of benzamide (B126) derivatives using cupric acetate nih.gov.
This strategy allows for the late-stage functionalization of the core structure, enabling the synthesis of a diverse range of derivatives. For example, the ortho-C-H bonds of anilines can be arylated, alkylated, or have heteroatoms introduced using various transition-metal catalysts researchgate.net. While catalyst-free C-H functionalization reactions exist, they are less common for this specific transformation. The development of these methods is a key area of modern synthetic chemistry, offering more sustainable and efficient routes to valuable compounds.
Chemo- and Regioselectivity in this compound Synthesis
Achieving the correct connectivity and avoiding unwanted side reactions are critical challenges in the synthesis of this compound.
Regioselectivity refers to the control of which position on the aromatic rings reacts.
In the Chichibabin reaction of 3-methylpyridine, amination can occur at either the C2 or C6 position. Electronically, both are activated by the ring nitrogen. The presence of the methyl group at C3 provides some steric hindrance at the C2 position, but a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine is often obtained, indicating that electronic factors are dominant and separation is necessary google.com.
Using pyridine N-oxides as intermediates provides superior regioselectivity. Activation of the N-oxide with an electrophile like tosyl anhydride makes the C2 and C6 positions highly susceptible to nucleophilic attack. For 3-methylpyridine-N-oxide, the reaction overwhelmingly favors the less sterically hindered C6 position, leading to the desired 2-amino-5-methylpyridine precursor with high purity researchgate.netgoogle.com.
In Suzuki cross-coupling , regioselectivity is explicitly controlled by the initial placement of the halide and boron functionalities on the respective aniline and pyridine starting materials. The primary challenge shifts to the selective synthesis of these precursors.
For C-H functionalization , regioselectivity is dictated by the directing group. The nitrogen of the pyridine ring or a modified amino group on the aniline can chelate to the metal catalyst, positioning it to activate a specific, nearby C-H bond, most commonly the one ortho to the directing group researchgate.netnih.gov.
Chemoselectivity involves the selective reaction of one functional group in the presence of others.
Mechanistic Investigations of this compound Synthetic Pathways
The synthesis of this compound, a biaryl compound featuring a crucial C-C bond between a pyridine and an aniline ring, is predominantly achieved through palladium-catalyzed cross-coupling reactions. Mechanistic investigations into these synthetic routes are vital for optimizing reaction conditions, maximizing yields, and minimizing byproducts. The two most pertinent and well-studied mechanistic pathways are the Suzuki-Miyaura coupling for the formation of the aryl-aryl C-C bond and the Buchwald-Hartwig amination for the potential formation of the C-N bond.
A. Mechanistic Pathway I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. nih.gov The synthesis of this compound via this method typically involves the coupling of a pyridine derivative with an aniline derivative. The catalytic cycle, which is common for palladium-catalyzed cross-coupling reactions, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org
The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition with an aryl halide (e.g., 2-bromo-5-methylpyridine). youtube.comyoutube.com In this step, the palladium complex inserts into the carbon-halogen bond, leading to the formation of a Pd(II) intermediate. nobelprize.orgyoutube.com
The subsequent step is transmetalation , where the organic group from an organoboron compound (e.g., 2-aminophenylboronic acid) is transferred to the palladium center. nobelprize.orgyoutube.com This step requires the activation of the boronic acid with a base, which facilitates the transfer of the aryl group to the palladium complex. Water can also play a role in the mechanism of transmetalation by enabling the formation of Pd-OH intermediates. nih.gov
The final step is reductive elimination , where the two organic fragments (the 5-methylpyridinyl group and the 2-aminophenyl group) are coupled to form the final product, this compound. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nobelprize.orgyoutube.com
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis
| Parameter | Variation | Observed Effect on Mechanism/Yield | Reference |
|---|---|---|---|
| Catalyst/Ligand | Pd(dppf)Cl₂ | Selected as an effective catalyst for coupling pyridine-2-sulfonyl fluoride with aryl boronic esters. | nih.gov |
| Bulky, electron-rich phosphine ligands (e.g., RuPhos) | Optimal for coupling sulfonyl fluorides with boronic acids, often not requiring an added base. | claremont.edu | |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Efficient bases for promoting high conversions in couplings involving heteroaryl chlorides. | beilstein-journals.org |
| Na₂CO₃ | Used effectively in ligand-free Suzuki reactions in aqueous media. | beilstein-journals.org | |
| Solvent | Dioxane/Water mixtures | The addition of water can be beneficial, particularly when using pinacol esters of boronic acids. | nih.govclaremont.edu |
| Aqueous Toluene | Effective solvent system for coupling heteroatom-substituted heteroaryl chlorides. | beilstein-journals.org |
B. Mechanistic Pathway II: Buchwald-Hartwig Amination
While less direct for forming the primary C-C bond of the target molecule, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation and could be employed in alternative synthetic strategies. libretexts.orgnih.gov The mechanism of this palladium-catalyzed reaction also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
The cycle initiates with the oxidative addition of an aryl halide (e.g., a 2-(2-bromophenyl)-5-methylpyridine intermediate) to a Pd(0) complex. This forms a Pd(II) species. libretexts.org Following this, the amine coupling partner coordinates to the palladium center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. researchgate.net
Table 2: Key Mechanistic Factors in Buchwald-Hartwig Amination
| Factor | Role in Catalytic Cycle | Example/Observation | Reference |
|---|---|---|---|
| Pd/NHC Catalyst Systems | Can generate multiple types of catalytic centers (complexes, clusters, nanoparticles) leading to a "cocktail"-type catalysis involving both homogeneous and heterogeneous pathways. | Detailed studies on Pd complexes with N-heterocyclic carbene (NHC) ligands. | researchgate.netrsc.org |
| Bulky Electron-Rich Ligands | Modulate the electronic and steric properties of the palladium catalyst, facilitating reductive elimination. | Essential for the coupling of a wide range of amines and aryl halides. | researchgate.net |
| Strong Base (e.g., NaOt-Bu) | Essential for catalyst turnover, facilitating the deprotonation of the amine coordinated to the palladium center. | Use of sodium tert-butoxide is common in these reactions. | researchgate.net |
| Product Inhibition | The product amine can reversibly react with the catalyst, leading to complex kinetic behavior, such as an apparent first-order dependence on the amine at low ligand concentrations. | Observed in the amination of 4-Br-C₆H₄-t-Bu with aniline catalyzed by Pd(DPPF)₂. | acs.org |
C. Competing Pathways and Side Reactions
Furthermore, in the Buchwald-Hartwig amination, a potential side reaction is β-hydride elimination from the palladium-amido intermediate. This can lead to the formation of hydrodehalogenated arenes and imine products, reducing the yield of the desired arylated amine.
Coordination Chemistry of 2 5 Methylpyridin 2 Yl Aniline Ligands
Complexation with Transition Metals
Synthesis and Characterization of Metal Complexes of 2-(5-Methylpyridin-2-YL)aniline
The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt. Common solvents for such reactions include ethanol, methanol, acetonitrile, or dichloromethane. The reaction would likely be carried out under an inert atmosphere to prevent oxidation of the metal ion or the ligand.
Characterization of any resulting complexes would employ a range of standard analytical techniques. Elemental analysis would be used to determine the empirical formula of the complex, providing information on the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent would indicate whether the complex is an electrolyte or non-electrolyte, offering insights into whether anions are coordinated to the metal center or exist as counter-ions. Magnetic susceptibility measurements at room temperature would determine the magnetic properties of the complex, which is indicative of the oxidation state and spin state of the metal ion.
Denticity and Coordination Modes of the this compound Ligand
Based on its structure, this compound is anticipated to act as a bidentate ligand. It possesses two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline (B41778) group. Chelation to a metal center would form a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability (the chelate effect).
The primary coordination mode would likely involve the formation of a [M-N(pyridine), N(aniline)] chelate. However, other coordination modes, although less probable, cannot be entirely ruled out without experimental evidence. For instance, in polynuclear complexes, the ligand could potentially act as a bridging ligand, coordinating to two different metal centers. Monodentate coordination through either the pyridyl or the aniline nitrogen is also a possibility, particularly if steric hindrance plays a significant role.
Structural Elucidation of this compound Metal Complexes
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., shifts in electronic and vibrational spectra)
Spectroscopic techniques would be crucial for characterizing the metal-ligand interactions in these hypothetical complexes.
Infrared (IR) Spectroscopy: Coordination of the this compound ligand to a metal ion would be expected to cause shifts in the vibrational frequencies of the N-H and C=N bonds. The N-H stretching frequency of the aniline group would likely shift to a lower wavenumber upon coordination due to the donation of electron density to the metal. Similarly, the C=N stretching vibration of the pyridine ring would also be expected to shift, providing evidence of its involvement in coordination. The appearance of new bands at lower frequencies could be attributed to the formation of metal-nitrogen bonds.
UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The positions and intensities of the d-d bands are dependent on the geometry of the complex and the nature of the ligand field, which would be influenced by the this compound ligand. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands might also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be valuable tools. The chemical shifts of the protons and carbons in the ligand would be expected to change upon coordination to a metal. The magnitude and direction of these shifts would provide information about the electronic environment around the nuclei and help to elucidate the structure of the complex in solution.
Electronic Structure and Ligand Field Theory in this compound Complexes
Ligand Field Theory (LFT) would provide a theoretical framework for understanding the electronic structure and properties of the metal complexes of this compound. LFT considers the interactions between the metal d-orbitals and the orbitals of the ligand. The bidentate coordination of the ligand would create a specific ligand field around the metal ion, causing the d-orbitals to split in energy.
The magnitude of this splitting, denoted as Δ, would depend on the specific transition metal, its oxidation state, and the coordination geometry. The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, would be a useful guide. Pyridine is generally considered a moderately strong field ligand. The aniline group is typically a weaker field ligand. The combined effect of these two donor groups in this compound would determine its position in the spectrochemical series. This, in turn, would influence the electronic configuration of the metal ion, determining whether the complex is high-spin or low-spin, and affecting its magnetic and spectroscopic properties.
Stability and Reactivity of this compound Metal Complexes
The stability and reactivity of metal complexes containing this compound are governed by a combination of factors inherent to the ligand's structure and the nature of the coordinated metal ion. While specific thermodynamic and kinetic data for this particular ligand are not extensively documented in publicly available research, a comprehensive understanding can be built by examining structurally analogous pyridinylaniline systems.
The stability of these complexes is significantly enhanced by the chelate effect, where the bidentate nature of the ligand leads to a more thermodynamically favorable complex formation compared to monodentate ligands. The formation of a five-membered ring upon coordination is generally a stable arrangement.
The electronic nature of the substituent on the pyridine ring plays a crucial role in tuning the properties of the resulting metal complexes. In the case of this compound, the methyl group at the 5-position of the pyridine ring acts as an electron-donating group. This inductive effect increases the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its ability to donate electron density to the metal center. This increased electron donation generally leads to more stable metal complexes. Studies on related substituted pyridine-based pincer ligands have shown that electron-donating groups increase the electron density around the metal center, which can be observed through techniques like cyclic voltammetry. nih.gov
The stability of metal complexes with pyridyl-amine type ligands is also dependent on the metal ion, following trends such as the Irving-Williams series for divalent first-row transition metals. The stability generally increases across the series from Mn(II) to Cu(II), with Zn(II) being less stable. This trend is a result of the interplay between the decreasing ionic radii and the increasing ligand field stabilization energy across the series.
The reactivity of this compound metal complexes can be considered in several contexts, including ligand substitution reactions, redox processes, and catalytic applications. The robustness of the chelate ring means that ligand substitution reactions, where the this compound ligand is replaced, would likely require harsh conditions. More common would be the substitution of other, more labile ligands in the metal's coordination sphere.
The redox behavior of these complexes is of significant interest. The electronic modifications imparted by the methyl group can influence the redox potential of the metal center. The increased electron density from the electron-donating methyl group would be expected to make the metal center more easily oxidized (i.e., have a more negative reduction potential) compared to complexes with unsubstituted or electron-withdrawing group-substituted pyridinylaniline ligands. Research on iron-pyridinophane complexes has demonstrated that the redox potential of the iron center can be systematically tuned by altering the substituents on the pyridine ring, which in turn affects their catalytic activity. nih.gov
Furthermore, the aniline part of the ligand can participate in reactivity. For instance, the parent ligand, 2-(pyridin-2-yl)aniline (B1331140), has been employed as a directing group in C–H bond amination reactions mediated by copper acetate. rsc.org This suggests that complexes of this compound could also be explored for similar catalytic transformations, where the ligand actively participates in the reaction mechanism.
The reactivity of related copper(II) complexes with tris-(2-pyridylmethyl)amine (TPA) has been shown to involve retro-Claisen type C-C bond cleavage, highlighting the potential for pyridyl-amine ligands to support interesting and complex reaction pathways. rsc.org The thermal decomposition of pyridine-containing metal complexes can also lead to the formation of nano-sized materials through quasi-intramolecular redox reactions between the reducing ligand and an oxidizing anion. researchgate.netmdpi.com
In the absence of specific experimental data for this compound, the following tables provide representative data for analogous systems to illustrate the concepts of stability and reactivity.
Table 1: Representative Stability Constants (log β) for M(II) Complexes with Pyridyl-Amine Type Ligands
| Metal Ion | Ligand Type | log β (1:1) | log β (1:2) | Conditions | Reference |
| Cu(II) | 2,2'-bipyridyl | 8.13 | 13.77 | 0.1 M KNO₃, 25 °C | rsc.org |
| Ni(II) | 2,2'-bipyridyl | 7.07 | 13.75 | 0.1 M KNO₃, 25 °C | rsc.org |
| Co(II) | 2,2'-bipyridyl | 5.90 | 11.35 | 0.1 M KNO₃, 25 °C | rsc.org |
| Zn(II) | 2,2'-bipyridyl | 5.04 | 9.40 | 0.1 M KNO₃, 25 °C | rsc.org |
| Eu(III) | N,N'-diethyl-N,N'-di(pyridin-2-yl)diglycolamide | 4.89 | - | Acetonitrile | mdpi.com |
| Tb(III) | N,N'-diethyl-N,N'-di(pyridin-2-yl)diglycolamide | 4.96 | - | Acetonitrile | mdpi.com |
Note: This table presents data for the structurally related ligand 2,2'-bipyridyl and a pyridyl-amide ligand to provide a general context for the expected stability of pyridyl-amine complexes. The stability of this compound complexes would be influenced by the specific electronic and steric effects of the methyl and amino groups.
Table 2: Redox Potentials of Iron(III)/(II) Complexes with Substituted Pyridinophane Ligands
| Ligand Substituent | E₁/₂ (V vs. Fc/Fc⁺) |
| -NMe₂ (Electron Donating) | -0.540 |
| -OMe (Electron Donating) | -0.453 |
| -H (Unsubstituted) | -0.425 |
| -Cl (Electron Withdrawing) | -0.395 |
| -CN (Electron Withdrawing) | -0.388 |
Data from a study on iron-pyridinophane complexes, illustrating the effect of pyridine ring substituents on the metal's redox potential. nih.gov The methyl group in this compound is electron-donating, suggesting a more negative redox potential compared to an unsubstituted analogue.
Advanced Spectroscopic and Structural Characterization of 2 5 Methylpyridin 2 Yl Aniline
High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide critical information about functional groups, bond strengths, and molecular symmetry. Analysis of these vibrations can reveal insights into the compound's conformation and the nature of intermolecular forces, such as hydrogen bonding.
For 2-(5-methylpyridin-2-yl)aniline, the vibrational spectrum is dominated by modes originating from the aniline (B41778) and 5-methylpyridine rings. The N-H stretching vibration of the secondary amine is a key diagnostic band, typically appearing in the 3300-3500 cm⁻¹ region. researchgate.net Its exact position and shape can indicate the extent of hydrogen bonding in the solid state or in concentrated solutions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.
The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. C=C and C=N stretching vibrations within the aromatic rings are expected between 1400 and 1600 cm⁻¹. rroij.com The C-N stretching vibration, crucial to the linkage of the two ring systems, is also found in this region. Bands corresponding to in-plane and out-of-plane C-H bending provide information on the substitution pattern of the aromatic rings. rroij.com Both FT-IR and Raman spectroscopies are complementary; for instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. mdpi.com
Table 1: Predicted and Representative Vibrational Frequencies for this compound Based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin |
| N-H Stretch | 3350 - 3450 | Aniline (Amine Linkage) |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine (B92270) & Aniline |
| Aliphatic C-H Stretch | 2850 - 2980 | Methyl Group |
| C=C / C=N Ring Stretching | 1400 - 1600 | Pyridine & Aniline |
| N-H Bending | 1500 - 1650 | Aniline (Amine Linkage) |
| C-N Stretching | 1250 - 1350 | Linkage and Pyridine Ring |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Pyridine & Aniline |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For conjugated aromatic systems like this compound, the primary absorptions are due to π→π* transitions, which are typically strong and occur at shorter wavelengths (higher energy). Transitions involving non-bonding electrons, such as the n→π* transitions associated with the nitrogen atoms, are also possible, though often weaker. rroij.com
The UV-Vis spectrum of aniline in various solvents shows a primary absorption band around 320 nm, corresponding to the π→π* transition of the phenyl ring. rroij.com Similarly, pyridine derivatives exhibit strong absorption in the UV region. The extended conjugation in this compound is expected to result in a bathochromic (red) shift of these absorption bands compared to the individual aniline and pyridine precursors.
Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited singlet state back to the ground state. Many rigid, planar aromatic molecules are fluorescent. researchgate.netdergipark.org.tr The presence of the aniline and pyridine rings suggests that this compound may exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For example, the enhancement of fluorescence is often attributed to increased conformational rigidity, which reduces non-radiative energy loss. dergipark.org.tr The difference between the absorption maximum (λ_max) and the emission maximum is known as the Stokes shift. Studies on related 2-aminopyridine (B139424) derivatives show fluorescence with emission wavelengths that shift based on solvent polarity, typically in the 350-440 nm range. sciforum.net
Table 2: Representative Photophysical Data for Analogous Aromatic Amines
| Compound Class | Typical Absorption λ_max (nm) | Typical Emission λ_max (nm) | Transition Type |
| Substituted Anilines | ~305-320 | Varies | π→π |
| 2-Aminopyridine Derivatives | ~270-380 | ~350-440 | π→π / Intraligand |
| Iminooxime Complexes | ~270-340 | ~430-440 | π→π* / n→π* |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. Protons on the aniline and pyridine rings are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.1-2.5 ppm), similar to values seen for 2-amino-5-methylpyridine. sigmaaldrich.comgoogle.com The N-H proton signal would be a broad singlet whose chemical shift is highly dependent on solvent and concentration. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule.
While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, allowing for the identification of adjacent protons within the same spin system, such as those on the aniline and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation from the aniline protons to the pyridine carbons, confirming the C-N linkage point.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine spatial proximity between atoms, which helps in confirming the conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and long-range order within a crystal lattice. This makes ssNMR particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct ssNMR spectra due to differences in molecular conformation, packing, and intermolecular interactions. While no ssNMR studies have been reported for this compound, this technique would be the method of choice to identify and characterize different crystalline forms if they exist.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
An XRD study of this compound would reveal the planar or non-planar nature of the molecule. The dihedral angle between the aniline and pyridine rings is a key structural parameter that influences the degree of electronic conjugation. Furthermore, XRD elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. It is highly probable that the aniline N-H group would act as a hydrogen bond donor, while the pyridine nitrogen atom would act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers in the solid state. To date, no public crystal structure for this compound has been deposited in crystallographic databases.
Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula.
The molecular formula of this compound is C₁₂H₁₂N₂. HRMS can confirm this composition by providing an experimental mass that matches the calculated exact mass. uni.lu The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) offers valuable structural information. For this compound, likely fragmentation pathways would involve the cleavage of the bond between the two aromatic rings or the loss of the methyl group. Studies on similar compounds show that fragmentation often involves the cleavage of C-N bonds. rsc.org The analysis of these fragment ions helps to confirm the connectivity of the molecular structure.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Calculated Monoisotopic Mass | 184.10005 Da |
| Predicted [M+H]⁺ Ion (m/z) | 185.10733 |
| Predicted [M+Na]⁺ Ion (m/z) | 207.08927 |
Data sourced from predicted values. uni.lu
Supramolecular Chemistry and Non Covalent Interactions of 2 5 Methylpyridin 2 Yl Aniline
Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonding plays a pivotal role in determining the crystalline architecture of molecules containing both hydrogen-bond donors and acceptors. 2-(5-Methylpyridin-2-YL)aniline possesses a primary amine (-NH₂) group, which acts as a hydrogen-bond donor, and a pyridine (B92270) nitrogen atom, which serves as a hydrogen-bond acceptor. This combination allows for the formation of robust intermolecular hydrogen bonds.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| Aniline (B41778) N-H | Pyridine N | N-H···N | Dimer, Chain |
| Aniline N-H | π-system of Pyridine Ring | N-H···π | Stabilized Packing |
| Aniline N-H | π-system of Aniline Ring | N-H···π | Stabilized Packing |
| Aromatic C-H | Pyridine N | C-H···N | Network Formation |
| Methyl C-H | Pyridine N | C-H···N | Network Formation |
π-π Stacking Interactions and Aromatic Stacking Phenomena
Aromatic stacking, or π-π stacking, is a non-covalent interaction that occurs between aromatic rings. These interactions are fundamental to the stability of various chemical and biological systems, including the structure of DNA and proteins. researchgate.net In this compound, both the pyridine and the aniline rings can participate in π-π stacking.
The nature of these stacking interactions can vary, leading to different geometric arrangements. A face-to-face arrangement involves the parallel stacking of the aromatic rings, while an edge-to-face (or T-shaped) arrangement occurs when a hydrogen atom of one ring points towards the face of another. The specific arrangement is influenced by the electronic nature of the interacting rings. The electron-donating nature of the aniline ring and the relatively electron-deficient character of the pyridine ring can lead to favorable donor-acceptor type stacking interactions.
Studies on related molecules have shown that π-π stacking can lead to the formation of one-dimensional columns or ladders within the crystal structure. researchgate.net The centroid-to-centroid distance between the stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. In some ruthenium(II) complexes containing a substituted aniline ligand, weak aromatic π–π stacking interactions with a centroid-to-centroid distance of 4.107 (4) Å contribute to a three-dimensional supramolecular network. nih.gov Computational studies on aniline dimers have shown that stacked conformations with specific dihedral angles are energetically favorable. researchgate.net
Table 2: Types of Aromatic Stacking Interactions
| Interaction Type | Description | Typical Centroid-Centroid Distance (Å) |
| Face-to-Face | Parallel arrangement of aromatic rings. | 3.3 - 3.8 |
| Edge-to-Face (T-shaped) | A C-H bond of one ring points to the face of another. | ~5.0 |
| Parallel-Displaced | Parallel rings are offset from one another. | 3.3 - 3.8 |
Role of this compound as a Building Block in Supramolecular Assemblies
The distinct functional groups of this compound make it an excellent building block, or "tecton," for the construction of more complex supramolecular assemblies and coordination polymers. The pyridine nitrogen atom is a well-known coordination site for metal ions, allowing this molecule to act as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Furthermore, 2-(pyridin-2-yl)aniline (B1331140) has been utilized as a removable directing group in organic synthesis, highlighting its ability to pre-organize reactants and facilitate specific chemical transformations. rsc.org This directing ability is a direct consequence of its structural and electronic properties, which can be harnessed in the design of functional supramolecular systems. The interplay between coordination bonds and weaker non-covalent interactions is a key theme in the construction of these materials. rsc.org
Crystal Engineering Strategies for Tailored Solid-State Structures
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov For this compound, several strategies can be envisioned to control its solid-state assembly and tailor its physical properties.
One primary strategy involves co-crystallization with other molecules that can form complementary hydrogen bonds. For example, co-crystallization with carboxylic acids could lead to the formation of a robust N-H···O hydrogen bond between the aniline and the acid, and a C=O···H-N or O-H···N interaction with the pyridine nitrogen. This would create a new set of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.
Another approach is to modify the substitution pattern on the aromatic rings. Introducing additional functional groups can alter the hydrogen bonding capabilities and the electronic nature of the π-systems, thereby influencing the stacking interactions. For example, adding electron-withdrawing or electron-donating groups can tune the strength and geometry of π-π stacking. nih.gov
The formation of salts by protonating the pyridine nitrogen or the aniline nitrogen would introduce strong charge-assisted hydrogen bonds and coulombic interactions, dramatically altering the crystal packing. By systematically exploring these strategies, it is possible to create a family of crystalline materials based on this compound with a range of different structures and properties. The understanding of non-covalent interactions is paramount for the successful prediction and design of these tailored solid-state structures. nih.gov
Future Research Directions and Advanced Chemical Applications of 2 5 Methylpyridin 2 Yl Aniline
Development of New Synthetic Methodologies with Improved Efficiency and Sustainability
The synthesis of 2-(5-methylpyridin-2-yl)aniline and its analogs has traditionally relied on classical cross-coupling methods. However, future research is increasingly directed toward methodologies that offer improved efficiency, atom economy, and sustainability. Key areas of development include the refinement of catalytic cross-coupling reactions and the adoption of green chemistry principles.
Modern synthetic strategies largely revolve around the formation of the C-C bond between the pyridine (B92270) and aniline (B41778) rings. The Suzuki-Miyaura cross-coupling is a prominent method, typically involving the reaction of a pyridine-based boronic acid with an aniline-based halide, or vice-versa, in the presence of a palladium catalyst. mdpi.comlibretexts.org For instance, the coupling of 5-bromo-2-methylpyridine (B113479) derivatives with arylboronic acids has been shown to be effective. mdpi.com Similarly, the Negishi coupling, which utilizes an organozinc reagent, offers a powerful alternative for constructing the bipyridyl core structure. preprints.orgorgsyn.org
Future improvements in this area will likely focus on several key aspects:
Catalyst Efficiency: Developing palladium catalysts with extremely high turnover numbers (TONs), such as those based on imidazolium (B1220033) salts, can significantly reduce catalyst loading, lowering costs and minimizing metal contamination in the final product. researchgate.net
Sustainable Solvents and Conditions: A shift away from traditional organic solvents like DMF and toluene (B28343) towards greener alternatives is a major goal. researchgate.net Methodologies using water or ethanol-water mixtures at ambient temperatures, as demonstrated in the synthesis of related Schiff bases, represent a more sustainable approach. mdpi.com
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow setups can offer significant advantages in safety, scalability, and reaction time. Flow processes can utilize superheated solvents safely, increasing reaction rates and often eliminating the need for extensive purification steps, as demonstrated in the synthesis of 2-methylpyridines.
C-H Activation: A more advanced and atom-economical approach involves the direct C-H activation/arylation of the pyridine ring, bypassing the need to pre-functionalize the starting materials with halides or organometallic reagents. preprints.orgmdpi.com
The table below compares potential synthetic routes, highlighting the trend towards more sustainable and efficient processes.
| Method | Typical Catalyst/Reagents | Solvent | Temperature | Advantages/Disadvantages |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄, Arylboronic Acid | 1,4-Dioxane/Water | 85-95 °C | High yield, good functional group tolerance; requires pre-functionalized starting materials. mdpi.com |
| Negishi Coupling | Pd(dba)₂, XPhos, Organozinc Reagent | THF | Room Temp. to Reflux | High catalyst activity, stable precatalysts; organozinc reagents can be sensitive. preprints.org |
| Ullmann Homocoupling | Pd(OAc)₂, Piperazine | DMF | 140 °C | Operationally simple; often requires high temperatures and can have side reactions. mdpi.com |
| Green/Flow Synthesis | Heterogeneous Catalyst (e.g., Raney® Ni) | Propanol (Flow) | High Temperature | Reduced waste, shorter reaction times, increased safety; primarily developed for precursors. |
Exploration of Novel Catalytic Systems Based on this compound Ligands
The true potential of this compound lies in its application as a ligand in homogeneous catalysis. Its bidentate nature allows it to form stable chelate complexes with a variety of transition metals, including palladium, rhodium, copper, and chromium. researchgate.netsnnu.edu.cn Future research will focus on designing novel catalytic systems where this ligand's specific steric and electronic properties can be harnessed to control reactivity and selectivity.
A primary application is its use as a "directing group" in C-H activation reactions. The pyridyl nitrogen atom coordinates to a metal center (e.g., Rh(III) or Cu(II)), positioning the catalyst to selectively activate a C-H bond on an attached substrate. snnu.edu.cn This strategy enables the direct functionalization of otherwise inert bonds, a significant goal in modern synthetic chemistry. For example, N-(2-pyridyl)aniline has been successfully used as a directing group to facilitate C-H olefination, leading to the synthesis of complex heterocycles like quinolones. snnu.edu.cn
Future explorations in this domain will involve:
Asymmetric Catalysis: By introducing chiral centers into the aniline or pyridine backbone of the ligand, it may be possible to develop catalysts for enantioselective transformations, a critical area for pharmaceutical synthesis.
Earth-Abundant Metal Catalysis: While palladium and rhodium are highly effective, their cost and scarcity are drawbacks. A major research direction is the development of catalytic systems based on more abundant and less expensive metals like iron, copper, or chromium, using pyridyl-aniline type ligands to stabilize the metal center and promote reactivity. researchgate.net
Tandem and Cascade Reactions: The ligand can be designed to facilitate multi-step reactions in a single pot. For instance, a rhodium complex could catalyze a C-H activation/annulation cascade to rapidly build complex N-polycyclic aromatic hydrocarbons (N-PAHs) from simple starting materials. hbni.ac.in
The table below outlines potential catalytic applications for complexes derived from this compound.
| Metal Center | Reaction Type | Role of Ligand | Potential Advantage |
| Rhodium(III) | C-H/N-O Annulation | Directing Group | One-pot synthesis of isoquinolines from simple ketones and alkynes. hbni.ac.in |
| Copper(II) | sp² C-H Amination | Directing Group | Direct formation of C-N bonds without pre-functionalized substrates. |
| Palladium(II) | Buchwald-Hartwig Amination | Ancillary Ligand | Bulky pyridyl-aniline ligands can accelerate cross-coupling and improve catalyst stability. google.com |
| Chromium(II) | Acceptorless Dehydrogenative Coupling | Stabilizing Ligand | Enables sustainable synthesis of heterocycles like quinolines using earth-abundant metals. researchgate.net |
Integration into Advanced Materials: Design and Synthesis of Functional Molecules
The photophysical properties of metal complexes make them ideal candidates for advanced materials, particularly in the field of organic electronics. The rigid, chelating structure of this compound makes it an excellent ligand for creating phosphorescent materials for Organic Light-Emitting Diodes (OLEDs). hbni.ac.inum.es
When complexed with heavy metals like iridium(III) or platinum(II), the resulting organometallic compounds can exhibit efficient phosphorescence, a process that allows for harvesting of both singlet and triplet excitons generated in an OLED device, leading to high internal quantum efficiencies. researchgate.net The electronic properties of the complex, such as the HOMO-LUMO gap and the emission wavelength (color), can be finely tuned by modifying the substituents on the ligand. The methyl group on the this compound ligand provides a site for further functionalization to optimize the material's properties for device integration.
Future research directions in materials science include:
Phosphorescent Emitters for OLEDs: Systematic synthesis and characterization of Ir(III) and Pt(II) complexes featuring this compound and its derivatives. The goal is to create stable, highly efficient emitters across the visible spectrum, particularly for the challenging blue region. researchgate.net
Thermo-Activated Delayed Fluorescence (TADF) Materials: Designing metal-free functional molecules based on the pyridyl-aniline core that exhibit TADF, an alternative mechanism for achieving high efficiency in OLEDs that avoids expensive heavy metals.
Chemosensors: Developing metal complexes of the ligand where the photoluminescence is quenched or enhanced upon binding to a specific analyte. The N,N-donor site could selectively bind to metal ions, making it a potential scaffold for fluorescent sensors.
Supramolecular Assemblies: Using the ligand as a building block in combination with metal ions to self-assemble into complex, multi-component structures like cages or prisms. These assemblies can exhibit unique host-guest chemistry or emergent photophysical properties. acs.org
Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Complexity
To accelerate the development of new catalysts and materials, a deep understanding of the fundamental properties of this compound is essential. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating its structure, electronics, and reactivity. mdpi.com
Theoretical studies can predict key parameters that govern the molecule's behavior:
Optimized Geometry: DFT calculations can determine the most stable conformation, including the crucial dihedral angle between the pyridine and aniline rings. This angle influences the ligand's bite angle and steric profile when coordinated to a metal.
Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. mdpi.com The HOMO-LUMO gap relates to the electronic absorption spectrum and the electrochemical properties of the molecule and its metal complexes. For ligands in OLED materials, the HOMO and LUMO levels determine charge injection and transport properties.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting the electron-rich nitrogen atoms (nucleophilic sites) and electron-deficient regions, which predicts how the molecule will interact with metal centers and other reagents. mdpi.com
Reaction Mechanisms: Computational modeling can be used to map out the entire catalytic cycle for reactions involving the ligand. This includes calculating the energies of intermediates and transition states, providing insights into the rate-determining step and the origins of selectivity. For example, DFT can clarify the mechanism of C-H activation at a rhodium center directed by the pyridyl-aniline ligand.
Future theoretical work will focus on building predictive models that can screen potential ligand modifications in silico before undertaking laborious and expensive laboratory synthesis, guiding researchers toward the most promising molecular designs for specific applications in catalysis and materials science.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Increases by 30% |
| Solvent | DMF/Toluene (1:1) | Reduces side products |
| Reaction Time | 18 hours | Maximizes conversion |
How can researchers structurally characterize this compound to confirm its purity and functional groups?
Basic
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
- Elemental Analysis : Verify C, H, N composition (±0.3% deviation).
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., m/z 199 for C₁₂H₁₂N₂).
- High-Performance Liquid Chromatography (HPLC) : Purity >98% using a C18 column (acetonitrile/water mobile phase) .
What advanced methodologies are used to analyze the reactivity of this compound in cyclization or coupling reactions?
Advanced
Ethynyl-substituted anilines exhibit unique reactivity in cyclization reactions under acidic or catalytic conditions. For example:
- Hydroamination : React with alkynes in the presence of AuCl₃ or PtCl₂ to form indole derivatives.
- Buchwald-Hartwig Coupling : Use Pd(OAc)₂/XPhos to introduce aryl groups at the amine site .
Critical Analysis : Compare kinetic data (e.g., rate constants) under varying temperatures (25–100°C) and solvent polarities to resolve contradictions in reported reactivity .
How can QSAR models guide the design of this compound derivatives for antibacterial activity?
Advanced
Quantitative Structure-Activity Relationship (QSAR) studies using software like MOE reveal:
- Key parameters : Lipophilicity (Log P), molar refractivity (SMR), and electron-withdrawing effects.
- Model equation : Activity = 0.65(Log P) – 1.2(SMR) + 3.1 (r² = 0.89)* .
Methodology :
Synthesize derivatives with varied substituents (e.g., halogens, methyl groups).
Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
Corrogate steric/electronic effects with MIC (Minimum Inhibitory Concentration) values.
How should researchers address discrepancies in reported reaction outcomes for this compound derivatives?
Advanced
Contradictions in reactivity or biological activity often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic substitution vs. non-polar (toluene) for radical reactions.
- Catalyst deactivation : Trace moisture or oxygen degrades Pd catalysts.
Resolution strategy :
Reproduce experiments under inert (N₂/Ar) atmospheres.
Use standardized reagents (e.g., anhydrous solvents).
Validate results via independent techniques (e.g., GC-MS vs. HPLC) .
What in vitro assays are recommended to evaluate the anticancer potential of this compound derivatives?
Advanced
Screen derivatives using:
- MTT Assay : Measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Kinase Inhibition : Test IC₅₀ values for tyrosine kinases (e.g., EGFR) via fluorescence polarization.
- Apoptosis Markers : Quantify caspase-3/7 activation using luminescent substrates.
Data Interpretation : Compare with reference inhibitors (e.g., imatinib) and analyze dose-response curves (GraphPad Prism) .
Notes
- Methodological Focus : Emphasized reproducible protocols and data-driven analysis.
- Advanced Tools : Highlighted QSAR, kinetic studies, and assay validation for academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
